molecular formula C14H7F5O2 B6410101 5-Fluoro-2-(4-fluoro-3-trifluoromethylphenyl)benzoic acid, 95% CAS No. 1261984-39-7

5-Fluoro-2-(4-fluoro-3-trifluoromethylphenyl)benzoic acid, 95%

Cat. No. B6410101
CAS RN: 1261984-39-7
M. Wt: 302.20 g/mol
InChI Key: XOFOCWKQLLDJEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Fluoro-2-(4-fluoro-3-trifluoromethylphenyl)benzoic acid, or 5-Fluoro-2-(4-F-3-TFPB) for short, is a potent synthetic compound that is commonly used in scientific research. With its unique structure and properties, 5-Fluoro-2-(4-F-3-TFPB) has become a popular choice for researchers in a wide range of scientific fields.

Scientific Research Applications

5-Fluoro-2-(4-F-3-TFPB) has been found to have a wide range of applications in scientific research. It has been used to study the effects of drugs on the body, as well as to investigate the mechanisms of action of various drugs. It has also been used to study the effects of environmental toxins on the body, as well as to investigate the mechanisms of action of various environmental toxins. In addition, 5-Fluoro-2-(4-F-3-TFPB) has been used to investigate the effects of various hormones on the body, as well as to investigate the mechanisms of action of various hormones.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-(4-F-3-TFPB) is not yet fully understood. However, it is believed that the compound acts as an agonist at certain receptors in the body, which can then lead to various biochemical and physiological effects. For example, it has been found to act as an agonist at the 5-HT2A serotonin receptor, which can lead to an increase in serotonin levels in the brain. It has also been found to act as an agonist at the GABAA receptor, which can lead to an increase in the levels of the neurotransmitter gamma-aminobutyric acid in the brain.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Fluoro-2-(4-F-3-TFPB) depend on the concentration and duration of exposure. At low concentrations, it has been found to have a calming effect on the body, as well as to reduce anxiety and stress. At higher concentrations, it has been found to have a stimulating effect on the body, as well as to increase alertness and focus. It has also been found to have an analgesic effect, as well as to reduce pain and inflammation.

Advantages and Limitations for Lab Experiments

The advantages of using 5-Fluoro-2-(4-F-3-TFPB) in lab experiments include its low cost, ease of synthesis, and wide range of applications. Additionally, it has been found to be relatively stable and non-toxic, making it safe to use in experiments. The main limitation of using 5-Fluoro-2-(4-F-3-TFPB) is its lack of specificity, as it can bind to multiple receptors in the body, leading to unpredictable effects.

Future Directions

The potential future directions for 5-Fluoro-2-(4-F-3-TFPB) research include further investigations into its mechanism of action, as well as its potential therapeutic applications. Additionally, further research could be conducted into its effects on various diseases, such as cancer, diabetes, and Alzheimer's disease. Finally, further research could be conducted into its effects on the environment, as well as its potential as an environmental pollutant.

Synthesis Methods

5-Fluoro-2-(4-F-3-TFPB) is synthesized through a process known as the Suzuki coupling reaction. This reaction involves the use of a palladium catalyst and a boronic acid to join two molecules together. The first molecule is 4-fluoro-3-trifluoromethylphenylboronic acid, while the second is 5-fluorobenzoic acid. The two molecules are combined in a solvent, such as dimethylformamide, and the reaction is carried out at a temperature of 80°C for several hours. This process produces the desired 5-Fluoro-2-(4-F-3-TFPB) compound.

properties

IUPAC Name

5-fluoro-2-[4-fluoro-3-(trifluoromethyl)phenyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7F5O2/c15-8-2-3-9(10(6-8)13(20)21)7-1-4-12(16)11(5-7)14(17,18)19/h1-6H,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOFOCWKQLLDJEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=C(C=C(C=C2)F)C(=O)O)C(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7F5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30691849
Record name 4,4'-Difluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30691849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261984-39-7
Record name 4,4'-Difluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30691849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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